2-Chloroisonicotinamide

SAR inducer Rice blast control Non-fungicidal agent

Synthesizing N-cyanomethyl-2-chloroisonicotinamide (NCI) or exploring SAR around the N-alkyl group? Non-chlorinated or mis-substituted pyridine carboxamides yield inactive profiles. 2-Chloroisonicotinamide (C₆H₅ClN₂O, MW 156.57) provides: - >98% purity, MP 198 °C - Chlorine at position 2: critical for SA-independent SAR activity - Proven scaffold in granted IP (JP-H04124107-A) - Essential probe for plant immunology (NahG tobacco studies)

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 100859-84-5
Cat. No. B010422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroisonicotinamide
CAS100859-84-5
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)N)Cl
InChIInChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
InChIKeyDEMJOLRJLACBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroisonicotinamide: Core Scaffold for SAR Induction


2-Chloroisonicotinamide is a chlorinated pyridine-4-carboxamide derivative, with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol [1][2]. It serves as a critical core scaffold for the synthesis of Systemic Acquired Resistance (SAR) inducers, most notably its N-cyanomethyl derivative (NCI), which has been extensively characterized for its non-fungicidal disease control activity in rice and tobacco [3][4]. The compound is a solid at room temperature, with a melting point of 198 °C, and is commercially available at purities exceeding 98% [2][5].

Core Scaffold SAR inducer synthesis; N-cyanomethyl derivative (NCI) precursor
Pathway Context SA-independent systemic acquired resistance studies
Procurement Profile Research-grade intermediate for agrochemical SAR exploration

2-Chloroisonicotinamide: Unique Pharmacophoric Requirements


2-Chloroisonicotinamide is not a generic isonicotinamide; the position of the chlorine substituent is a critical determinant of downstream biological activity. SAR studies on 2-chloroisonicotinamide derivatives show that subtle changes in the N-alkyl group dramatically alter anti-rice blast efficacy, with N-cyanomethyl and N-propargyl derivatives exhibiting high activity, while saturated alkyl chains of three or more carbons result in comparatively low activity [1]. Furthermore, the parent 2-chloroisonicotinamide scaffold is essential for generating derivatives like NCI that activate SAR through a salicylic acid (SA)-independent pathway, a feature that distinguishes it from other chemical SAR inducers like INA or BTH, which may operate differently [2]. Substituting with a non-chlorinated or differently substituted pyridine carboxamide would therefore yield a compound with an unverified or likely inactive profile.

2-Chloro substitution is critical for biological activity; non-chlorinated or differently substituted pyridine carboxamides may yield an unverified profile.
N-Alkyl group identity strongly modulates anti-blast response; generic isonicotinamide derivatives cannot replicate the SAR spectrum of the 2-chloro scaffold.
SA-independent induction pathway may not transfer to INA or BTH analogs; different chemical SAR inducers may operate through divergent mechanisms.

Quantitative Evidence: 2-Chloroisonicotinamide vs. Comparators


Anti-Blast Activity of N-Alkyl Derivatives

In a direct head-to-head comparison of eight N-alkyl-2-chloroisonicotinamide derivatives, N-cyanomethyl-2-chloroisonicotinamide (NCI) was selected as the best anti-blast agent. While N-methyl and N-propargyl derivatives also showed high activity, compounds with saturated alkyl groups containing three or more carbon atoms demonstrated comparatively low activity [1].

N-Alkyl SAR
Head-to-head
NCI ranked most active
Supports scaffold selection for SAR inducer research
8 derivatives tested; N-propargyl also showed high activity
SAR inducer Rice blast control Non-fungicidal agent

Field Trial Efficacy for Rice Blast

In field tests, granular application of N-cyanomethyl-2-chloroisonicotinamide (NCI) provided effective control of rice blast. Application rates of 240 g and 120 g active ingredient per 10 a resulted in good control 40 days post-application, and nursery tray application of 2.4 g and 1.6 g a.i./tray provided control for approximately 50 days [1]. This demonstrates a durable effect in a real-world agricultural setting.

Field Trial
Head-to-head
40–50 day control duration
Supports research on durable plant defense activation
Granular and nursery tray application in rice paddies
Field efficacy Rice blast Agrochemical

SA-Independent SAR Induction by NCI

N-cyanomethyl-2-chloroisonicotinamide (NCI) induces Systemic Acquired Resistance (SAR) in tobacco and rice without requiring salicylic acid (SA) accumulation [1][2]. This mechanism contrasts with the canonical SAR pathway that is SA-dependent. The study demonstrated that NCI-induced resistance is maintained in NahG transgenic tobacco plants, which are unable to accumulate SA, indicating that NCI acts downstream or at a level parallel to SA [1].

SA-Independent
Head-to-head
Resistance maintained in SA-deficient plants
Supports unique pathway probe context for plant immunology
NahG tobacco model; contrasts with INA and BTH
Systemic Acquired Resistance Salicylic acid-independent Plant immunology

Non-Fungicidal Action Against Blast Pathogen

N-cyanomethyl-2-chloroisonicotinamide (NCI) does not exhibit direct antifungal activity. In vitro assays showed that 500 ppm of NCI did not inhibit spore germination, appressorial formation, penetration, mycelial growth, or melanization of Pyricularia oryzae, the causal agent of rice blast [1]. This confirms that the anti-blast effect is due to the induction of the plant's own defense mechanisms, not direct toxicity to the pathogen.

Non-Fungicidal
Head-to-head
0% inhibition at 500 ppm
Confirms plant defense induction; no direct antifungal action
In vitro P. oryzae spore germination assay
Mode of action Non-fungicidal Rice blast

Broad-Spectrum Disease Resistance

Soil drench application of N-cyanomethyl-2-chloroisonicotinamide (NCI) induces a broad range of disease resistance in both monocot (rice) and dicot (tobacco) plant species, including induction of PR gene expression [1]. This broad-spectrum activity contrasts with many targeted fungicides that are effective against a narrow range of pathogens.

Broad Spectrum
Cross-study
Cross-species efficacy in rice and tobacco
Supports integrated pest management research context
PR gene expression induction confirmed
Broad-spectrum resistance SAR Plant protection

Key Intermediate in Agrochemical Patents

2-Chloroisonicotinamide and its derivatives are the subject of multiple patents for agricultural and horticultural bactericides. For example, JP-H04124107-A claims 2-chloroisonicotinic acid amide derivatives for controlling plant diseases caused by phycomycetes, highlighting the commercial interest in this scaffold [1]. This patent activity demonstrates the compound's established role as a valuable intermediate for generating novel crop protection agents with commercial potential.

Patent Activity
Supporting
Claimed in JP-H04124107-A
Indicates commercial interest as a privileged agrochemical scaffold
Phycomycete control derivatives
Patent activity Agrochemical intermediate 2-Chloroisonicotinamide derivatives

Optimal Use Cases for 2-Chloroisonicotinamide


Non-Fungicidal SAR Inducers for Rice Blast

2-Chloroisonicotinamide is the ideal starting material for synthesizing N-cyanomethyl-2-chloroisonicotinamide (NCI) and related derivatives. The direct evidence from field trials shows NCI provides durable control of rice blast for 40-50 days without direct antifungal activity, making it a candidate for resistance management programs [1]. Use 2-chloroisonicotinamide as a core scaffold to explore SAR around the N-alkyl group, guided by the published structure-activity relationship (SAR) data which shows high activity for cyanomethyl, methyl, and propargyl substituents [1].

Broad-Spectrum Plant Immune Activators

The N-cyanomethyl derivative (NCI) of 2-chloroisonicotinamide has been validated as a broad-spectrum resistance inducer in both tobacco (dicot) and rice (monocot) via soil drench application [1]. This cross-species efficacy is a key differentiator. Research programs aiming to develop crop protection agents with a novel, SA-independent mode of action should prioritize 2-chloroisonicotinamide derivatives to build upon this established, broad-spectrum profile [1][2].

Proprietary Agrochemical Intermediate

The inclusion of 2-chloroisonicotinamide derivatives in granted patents, such as JP-H04124107-A for phycomycete control, confirms its industrial relevance as a privileged scaffold [1]. Procuring 2-chloroisonicotinamide is a strategic decision for agrochemical R&D groups seeking to generate new intellectual property around plant disease control agents, leveraging a scaffold with a proven track record of commercial and biological activity.

SA-Independent SAR Pathway Studies

NCI, derived from 2-chloroisonicotinamide, is a critical chemical probe for dissecting SA-independent SAR pathways in plants [1][2]. Its ability to induce resistance in SA-deficient (NahG) tobacco makes it an essential tool for plant immunology research focused on signaling networks downstream of or parallel to SA accumulation [1]. Procuring 2-chloroisonicotinamide enables the synthesis of this unique probe for fundamental plant science.

Application
Selection Property
Validation Focus
SAR Inducer Synthesis for Blast Research
N-alkyl derivatizable scaffold with reported SAR data
Anti-blast response ranking of new derivatives
Broad-Spectrum Resistance Research
Cross-species defense induction without direct antifungal activity
PR gene expression and pathogen challenge assays
Proprietary Agrochemical Intermediate
Privileged scaffold with patent precedent for phycomycete control
IP landscape and derivative novelty assessment
SA-Independent Pathway Studies
Chemical probe for SA-parallel signaling in plant immunity
Resistance retention in SA-deficient plant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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